2-[2-(5-Nitro-thiophen-2-yl)-vinyl]-benzo[d][1,3]oxazin-4-one
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Overview
Description
2-[(E)-2-(5-NITRO-2-THIENYL)-1-ETHENYL]-4H-3,1-BENZOXAZIN-4-ONE is a heterocyclic compound that features a benzoxazine ring fused with a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-(5-NITRO-2-THIENYL)-1-ETHENYL]-4H-3,1-BENZOXAZIN-4-ONE typically involves the condensation of 5-nitro-2-thiophenecarboxaldehyde with appropriate benzoxazine precursors under controlled conditions. The reaction is often catalyzed by acids or bases and may require specific solvents to achieve high yields .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of laboratory synthesis techniques. These methods would focus on optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-[(E)-2-(5-NITRO-2-THIENYL)-1-ETHENYL]-4H-3,1-BENZOXAZIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene and benzoxazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, methanol, and dichloromethane are frequently used .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields amino derivatives, while substitution reactions can introduce various functional groups onto the thiophene or benzoxazine rings .
Scientific Research Applications
2-[(E)-2-(5-NITRO-2-THIENYL)-1-ETHENYL]-4H-3,1-BENZOXAZIN-4-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 2-[(E)-2-(5-NITRO-2-THIENYL)-1-ETHENYL]-4H-3,1-BENZOXAZIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer effects could involve the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
5-Nitro-2-thiophenecarboxaldehyde: A precursor in the synthesis of the target compound.
Thiophene derivatives: Share the thiophene ring structure and exhibit similar chemical properties.
Benzoxazine derivatives: Contain the benzoxazine ring and are used in similar applications.
Uniqueness
2-[(E)-2-(5-NITRO-2-THIENYL)-1-ETHENYL]-4H-3,1-BENZOXAZIN-4-ONE is unique due to its combined thiophene and benzoxazine rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its versatility and potential in various scientific and industrial applications.
Properties
Molecular Formula |
C14H8N2O4S |
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Molecular Weight |
300.29 g/mol |
IUPAC Name |
2-[(E)-2-(5-nitrothiophen-2-yl)ethenyl]-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C14H8N2O4S/c17-14-10-3-1-2-4-11(10)15-12(20-14)7-5-9-6-8-13(21-9)16(18)19/h1-8H/b7-5+ |
InChI Key |
VYRCFJLNSPMBBR-FNORWQNLSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)OC(=N2)/C=C/C3=CC=C(S3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC(=N2)C=CC3=CC=C(S3)[N+](=O)[O-] |
solubility |
0.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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